Quinolin-8-yl quinoline-8-sulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl quinoline-8-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHKEBJRWPYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinolin 8 Yl Quinoline 8 Sulfonate and Precursor Intermediates
Synthesis of Quinoline-8-sulfonyl Chloride
The formation of quinoline-8-sulfonyl chloride is a critical step, for which several synthetic routes have been established. These range from multi-step conventional methods to streamlined, direct chlorosulfonation reactions.
Conventional Sulfonation Processes for Quinoline-8-sulfonyl Derivatives
Historically, the synthesis of quinoline-8-sulfonyl chloride was approached via a two-step process. The initial step involves the electrophilic sulfonation of quinoline (B57606).
Sulfonation of Quinoline : Quinoline is treated with fuming sulfuric acid (oleum) at elevated temperatures. This reaction typically yields a mixture of isomers, primarily quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. nih.govresearchgate.net The reaction temperature is a key factor in determining the product distribution; heating quinoline with fuming sulfuric acid at 220°C predominantly forms quinoline-8-sulfonic acid. researchgate.net
Conversion to Sulfonyl Chloride : The isolated quinoline-8-sulfonic acid is then converted to the corresponding sulfonyl chloride. This is achieved by reacting the sulfonic acid with a chlorinating agent, such as phosphorus pentachloride (PCl₅). nih.gov This conventional approach is often hampered by harsh reaction conditions, the need to isolate the intermediate sulfonic acid, and the use of toxic reagents. nih.gov
Optimized Reaction Conditions and Industrial Preparations
To overcome the drawbacks of conventional methods, more direct and optimized processes have been developed for industrial-scale production. These methods combine the sulfonation and chlorination steps into a single, more efficient procedure.
A significant improvement involves the direct reaction of quinoline with chlorosulfonic acid (ClSO₃H). nih.govnih.gov In one documented method, redistilled quinoline is added dropwise to chlorosulfonic acid, and the mixture is heated. Precise temperature control is crucial; maintaining the reaction temperature in the range of 140°C ± 5°C has been found to reduce the formation of impurities and increase the yield of the desired quinoline-8-sulfonyl chloride. nih.gov
A further optimized industrial method involves a two-stage, one-pot reaction. nih.govgoogle.com
Quinoline is first reacted with chlorosulfonic acid at a temperature between 100°C and 160°C until the starting quinoline is consumed, resulting in a mixture of quinoline sulfonate and quinoline chlorosulfonate. nih.govgoogle.com
The following table summarizes and compares these synthetic approaches.
| Method | Reagents | Key Conditions | Advantages | Disadvantages | Reference |
| Conventional | 1. Fuming H₂SO₄2. PCl₅ | 1. 220°C2. Subsequent chlorination | Established procedure | Multi-step, harsh conditions, lower overall yield, toxic reagents | researchgate.netnih.gov |
| Direct Chlorosulfonation | Chlorosulfonic acid | 140°C ± 5°C, 39 hours | Single step, simplified process | Precise temperature control required, byproduct formation | nih.gov |
| Optimized Industrial | 1. Chlorosulfonic acid2. Thionyl chloride | 1. 100-160°C2. ≥50°C | High purity, improved yield, one-pot | Requires careful control of multiple reagents and stages | nih.govgoogle.com |
Purification and Isolation Strategies for Sulfonyl Chloride Intermediates
The isolation and purification of quinoline-8-sulfonyl chloride from the reaction mixture is a critical final step in its preparation. A common and effective strategy involves quenching the reaction by carefully pouring the acidic reaction mixture into a large volume of crushed ice or ice water. nih.govnih.gov Because sulfonyl chlorides have low solubility in water, this causes the product to precipitate out of the aqueous solution. researchgate.net
The crude solid product can then be isolated from the mixture by filtration. nih.gov Further purification can be achieved through several techniques:
Neutralization and Extraction : The acidic aqueous solution containing the product can be neutralized with a base, such as sodium carbonate. The quinoline-8-sulfonyl chloride is then extracted into an organic solvent like ether. nih.gov The organic extract can be treated with charcoal to remove colored impurities before the solvent is evaporated. nih.gov
Recrystallization : The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent to obtain a product with high purity. nih.govgoogle.com
Vacuum Drying : After isolation, the white crystalline product is often dried in a vacuum desiccator over a drying agent like phosphorus pentoxide to remove any residual water or solvent. nih.gov
It is noted that quinoline-8-sulfonyl chloride can be unstable and may not be suitable for long-term storage. nih.gov
Esterification and Coupling Reactions for Quinolin-8-yl quinoline-8-sulfonate (B280653) Formation
The final step in the synthesis of Quinolin-8-yl quinoline-8-sulfonate is the formation of a sulfonate ester bond. This is achieved by reacting the electrophilic quinoline-8-sulfonyl chloride with the nucleophilic hydroxyl group of quinolin-8-ol (also known as 8-hydroxyquinoline).
Direct Esterification with Quinoline-8-ol Derivatives
The most direct method for forming the sulfonate ester is the reaction between quinoline-8-sulfonyl chloride and quinolin-8-ol. This type of reaction is analogous to the well-established Schotten-Baumann reaction conditions used for synthesizing amides and esters.
The general procedure involves dissolving or suspending quinolin-8-ol in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). nih.govresearchgate.net A non-nucleophilic organic base, typically triethylamine (B128534) (TEA) or pyridine (B92270), is added to the mixture. nih.govresearchgate.net The base serves two primary functions: it deprotonates the hydroxyl group of quinolin-8-ol to form the more nucleophilic quinolinolate anion, and it neutralizes the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. youtube.com Quinoline-8-sulfonyl chloride is then added to the solution, usually at a controlled temperature, and the reaction is stirred until completion.
An analogous synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates was successfully achieved by reacting various sulfonyl chlorides with 5-amino-7-bromoquinolin-8-ol (B11873180) in dry THF with triethylamine as the base. nih.gov This supports the viability of this direct esterification methodology.
Catalyst-Assisted Coupling Methodologies
While direct esterification with a stoichiometric amount of base is effective, the use of pyridine as the base introduces a catalytic pathway. Pyridine can act as a nucleophilic catalyst in the sulfonylation of alcohols and phenols. researchgate.netyoutube.com
The mechanism involves the initial reaction of the highly electrophilic quinoline-8-sulfonyl chloride with pyridine. This results in the displacement of the chloride and the formation of a highly reactive N-(quinoline-8-ylsulfonyl)pyridinium salt intermediate. This intermediate is significantly more reactive towards nucleophiles than the sulfonyl chloride itself.
The hydroxyl group of quinolin-8-ol then attacks the sulfur atom of the pyridinium (B92312) salt intermediate, displacing pyridine and forming the stable this compound ester. The pyridine is regenerated and can participate in another catalytic cycle. Although pyridine is consumed by the HCl byproduct, its initial role as a nucleophilic catalyst accelerates the rate of the esterification reaction. youtube.com
Preparation of Substituted Quinoline-8-sulfonate Derivatives
The synthesis of substituted quinoline-8-sulfonate derivatives hinges on the preparation of functionalized precursors, namely substituted 8-hydroxyquinolines and substituted quinoline-8-sulfonyl chlorides. Methodologies to achieve this include direct functionalization of the quinoline ring system and building the substituted ring from acyclic precursors.
Regioselective Halogenation and Functional Group Introduction
Regioselective halogenation is a cornerstone for creating functionalized quinoline precursors. The position of substitution is highly dependent on the directing group at the 8-position and the reaction conditions.
For 8-substituted quinoline precursors, such as 8-amidoquinolines, directing-group-assisted C-H activation enables highly regioselective halogenation at the C5 position. An operationally simple, metal-free protocol uses trihaloisocyanuric acids as an inexpensive and atom-economical halogen source, proceeding at room temperature with excellent regioselectivity for a broad range of 8-substituted quinolines. nih.govrsc.org This method is effective for chlorination, bromination, and iodination. nih.gov Another sustainable approach employs an iron(III) catalyst for the C5 halogenation of 8-amidoquinolines using common halogenating agents in water. mdpi.com
Direct halogenation of the 8-hydroxyquinoline (B1678124) precursor is also a viable route. The outcome can be controlled by modifying the reaction conditions. For instance, a catalyst-free method for the C5, C7-dihalogenation of 8-hydroxyquinolines has been developed. researchgate.net By protecting the hydroxyl group, for example, through in situ acylation, the halogenation can be switched to selectively target the C5 position in the presence of a Lewis acid like AlCl₃. researchgate.net The synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been reported, demonstrating that functionalization can occur on a pre-formed sulfonate. nih.gov
| Substrate | Reagent(s) | Conditions | Product(s) | Selectivity | Source(s) |
| N-(Quinolin-8-yl)pivalamide | N-Chlorosuccinimide (NCS) | Fe(OTf)₃, H₂O | N-(5-Chloroquinolin-8-yl)pivalamide | C5 | mdpi.com |
| N-(Quinolin-8-yl)benzamide | Trichloroisocyanuric acid (TCCA) | Dichloroethane (DCE), rt | N-(5-Chloroquinolin-8-yl)benzamide | C5 | nih.govrsc.org |
| 8-Methoxyquinoline | Tribromoisocyanuric acid (TBCA) | Dichloroethane (DCE), rt | 5-Bromo-8-methoxyquinoline | C5 | nih.gov |
| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | Toluene, 100 °C | 5,7-Dibromo-8-hydroxyquinoline | C5, C7 | researchgate.net |
| O-Acyl 8-hydroxyquinoline | N-Bromosuccinimide (NBS) | AlCl₃, DCE, rt | 5-Bromo-8-hydroxyquinoline | C5 | researchgate.net |
| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | Chloroform (B151607) | 7-Bromoquinolin-8-ol | C7 | nih.gov |
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex and highly substituted quinoline rings in a single step from simple starting materials. rsc.org These methods are ideal for generating diverse libraries of precursors for this compound derivatives.
Classic MCRs such as the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group, remain widely used and have been adapted with greener catalysts. ijpsjournal.com Similarly, the Doebner reaction, a one-pot condensation of pyruvic acid, an amine, and an aldehyde, can be catalyzed by ytterbium perfluorooctanoate in water to produce quinoline-4-carboxylic acids, which are versatile intermediates. researchgate.net Modern variations employ novel catalysts and conditions; for example, a one-pot synthesis of highly substituted quinolines has been developed using molecular iodine and surfactants in water at room temperature. bohrium.com
More advanced approaches directly target the sulfonate ester moiety. A visible-light-induced multicomponent reaction has been developed for the synthesis of sulfonic esters from arylazo sulfones, a sulfur dioxide source (DABSO), and an alcohol in the presence of a copper catalyst. nih.gov While this method builds the sulfonate ester from non-quinoline precursors, it represents a novel cascade approach to the sulfonyl functional group. nih.gov Cascade reactions on the quinoline ring itself, such as the zinc-mediated C2-sulfonation of quinoline N-oxides with sulfonyl chlorides, also provide a direct route to functionalized quinoline sulfones. rsc.org
| Reaction Name | Components | Catalyst/Conditions | Product Type | Source(s) |
| Doebner Reaction | Aryl amine, Aldehyde, Pyruvic acid | Yb(PFO)₃, Water | 2-Substituted quinoline-4-carboxylic acids | researchgate.net |
| Friedländer Annulation | o-Aminoaryl ketone, Methylene ketone | Ca(OTf)₂, Solvent-free | 2,3-Disubstituted quinolines | rsc.org |
| Iodine-Mediated MCR | α-Amino ketone, Alkyne, K₂CO₃ | I₂, TBAB/SDS, Water, rt | Highly substituted quinolines | bohrium.com |
| Visible-Light MCR | Arylazo sulfone, Alcohol, DABSO | CuI, HCl, Blue LEDs | Aryl sulfonic esters | nih.gov |
Sustainable and Atom-Economical Synthetic Protocols
Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and improve efficiency. nih.govacs.org These protocols focus on reducing hazardous waste, lowering energy consumption, and using renewable or recyclable materials.
A key aspect of sustainable synthesis is the use of environmentally benign solvents, with water being an ideal choice. mdpi.comresearchgate.net The development of solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, further enhances the green credentials of these synthetic routes. rsc.orgclockss.org For example, a sulfonic acid-functionalized ionic liquid has been used as a recoverable and reusable catalyst for the one-pot synthesis of 2-alkylquinolines under solvent-free conditions. clockss.org
Atom economy, which maximizes the incorporation of starting materials into the final product, is a hallmark of MCRs. rsc.org Beyond MCRs, other reactions have been optimized for atom economy. The metal-free, regioselective halogenation of 8-substituted quinolines uses only 0.36 equivalents of trihaloisocyanuric acid, making it a highly atom-economical process. nih.gov The development of recyclable catalysts, such as engineered nanocatalysts, also contributes to sustainability by reducing catalyst waste and allowing for continuous processing. acs.org These green methodologies provide powerful tools for the efficient and responsible synthesis of functionalized quinoline precursors. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing insight into the chemical environment of individual protons and carbon atoms.
A ¹H NMR spectrum of Quinolin-8-yl quinoline-8-sulfonate (B280653) would be expected to display a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The spectrum would arise from the twelve aromatic protons distributed across the two distinct quinoline (B57606) ring systems. The chemical shifts of these protons would be influenced by the electron-withdrawing sulfonate group and the ether linkage, leading to a predictable pattern of shielded and deshielded protons. For instance, protons on the quinoline ring bearing the sulfonate group would likely experience different electronic effects compared to those on the quinolin-8-yl ester portion. chemicalbook.comrsc.org The coupling patterns (doublets, triplets, and multiplets) would be crucial in assigning the specific positions of the protons on each ring.
Table 1: Predicted ¹H NMR Data for Quinolin-8-yl quinoline-8-sulfonate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Quinoline Ring A Protons | 7.0 - 9.0 | m | - |
No experimental data is currently available. The table is a representation of expected results.
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. For this compound, 18 distinct signals would be anticipated in a decoupled spectrum, corresponding to the 18 carbon atoms in the two quinoline skeletons. The chemical shifts of the carbon atoms would be significantly affected by the substituents. The carbon atom attached to the sulfonate group (C-8 of the sulfonic acid moiety) and the carbon atom bonded to the ester oxygen (C-8 of the 8-hydroxyquinoline (B1678124) moiety) would exhibit characteristic downfield shifts. mdpi.com The remaining aromatic carbons would appear in the typical range of 110-150 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoline Ring A Carbons | 110 - 150 |
| Quinoline Ring B Carbons | 110 - 150 |
| C-S (Sulfonate) | Downfield shifted |
No experimental data is currently available. The table is a representation of expected results.
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each quinoline ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbon atoms, which is critical for identifying the connectivity between different parts of the molecule, including the crucial link between the two quinoline moieties through the sulfonate ester bridge. nih.govmdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonate ester group. Key vibrational modes would include:
Asymmetric and Symmetric S=O stretching: Strong bands typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. nih.gov
S-O-C stretching: Bands associated with the sulfonate ester linkage.
C-N and C=C stretching: Vibrations characteristic of the quinoline ring systems, typically appearing in the 1450-1600 cm⁻¹ region. mdpi.comresearchgate.netresearchgate.net
C-H aromatic stretching and bending: Bands appearing above 3000 cm⁻¹ and in the fingerprint region (below 1500 cm⁻¹), respectively.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric S=O Stretch | 1350 - 1400 | Strong |
| Symmetric S=O Stretch | 1150 - 1200 | Strong |
| Aromatic C=C/C-N Stretch | 1450 - 1600 | Medium-Strong |
No experimental data is currently available. The table is a representation of expected results.
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Quinoline Ring Breathing | ~1000 - 1400 | Strong |
| Symmetric S=O Stretch | 1150 - 1200 | Medium |
No experimental data is currently available. The table is a representation of expected results.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Time-of-flight (TOF) mass spectrometry is a type of HRMS that has been successfully used to identify quinoline alkaloids by providing molecular ions with high mass accuracy (mass errors below 5 mDa). researchgate.net This level of precision allows for the unambiguous determination of the molecular formula.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₂O₃S |
| Molecular Weight | 336.37 g/mol |
| Exact Mass | 336.05686 Da |
Note: The molecular weight is calculated based on the average isotopic masses, while the exact mass is based on the mass of the most abundant isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture before they are detected by the mass spectrometer. This is particularly useful for assessing the purity of a synthesized compound and for analyzing complex mixtures.
A developed GC-MS method for the determination of quinoline in textiles illustrates the utility of this technique. researchgate.net In that method, specific GC conditions, including inlet temperature, carrier gas flow rate, and oven temperature programming, were optimized to achieve good separation. The mass spectrometer was then used for qualitative and quantitative analysis, identifying characteristic ion peaks for quinoline.
For this compound, GC-MS analysis would involve developing a suitable temperature program to ensure its volatilization without decomposition. The resulting mass spectrum would serve as a fingerprint, allowing for its identification and the detection of any impurities. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net
X-ray Diffraction Analysis
X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids at the atomic level.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While the specific crystal structure of this compound is not detailed in the provided results, numerous studies on related quinoline derivatives demonstrate the power of this technique. For example, the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide revealed a dihedral angle of 11.54 (3)° between the two quinoline rings and the presence of intermolecular π–π interactions. nih.gov Similarly, the crystal structure of quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate 0.8-hydrate was determined, showing a complex network of hydrogen bonds and π–π stacking interactions. researchgate.net The structure of a new monoclinic polymorph of 8-hydroxyquinoline was also elucidated, highlighting the formation of centrosymmetric dimers. nih.gov These examples underscore the detailed structural insights that can be obtained from single-crystal X-ray diffraction, which would be invaluable for understanding the solid-state packing and intermolecular interactions of this compound.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a specific crystalline phase, which can be used for identification and to assess phase purity. nih.gov
Studies on 5,8-quinolinedione (B78156) derivatives have utilized PXRD to analyze their chemical structures. researchgate.net The diffraction patterns obtained can distinguish between different isomers and provide information about the crystallite size. researchgate.net For this compound, PXRD would be employed to confirm the crystallinity of a synthesized batch and to identify its specific crystalline form. This is particularly important as different crystalline forms (polymorphs) can exhibit different physical properties.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's structure and electronic system.
For quinoline and its derivatives, UV-Vis spectra typically show absorption bands arising from π-π* transitions within the aromatic quinoline ring system. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the presence of substituents and the solvent. researchgate.net For instance, a study on 8-amino-quinoline derivatives showed specific absorbance peaks in the range of 270–500 nm. nih.gov Another study on quinolin-8-ol sulfate (B86663) utilized UV-Vis spectroscopy for quantification, with a maximum absorbance observed at 505 nm after a coloration reaction. zsmu.edu.ua
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions related to the two quinoline ring systems. The electronic coupling between the two rings through the sulfonate ester linkage would likely influence the position and intensity of the absorption bands compared to the individual quinoline and quinoline-sulfonate moieties.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and other properties of molecules. rsc.org It is widely applied to quinoline (B57606) derivatives to understand their stability, reactivity, and spectroscopic characteristics. nih.govnih.gov
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Quinolin-8-yl quinoline-8-sulfonate (B280653), this process involves using a DFT method, such as the B3LYP functional with a basis set like 6-31+G(d,p), to find the arrangement of atoms that corresponds to the lowest energy state. nih.gov This provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative This table provides representative data for a quinoline structure optimized using DFT methods, illustrating typical bond lengths and angles.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | S-O (ester) | 1.60 Å |
| Bond Length | S=O | 1.45 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-O | 1.39 Å |
| Bond Angle | O-S-O | 120.5° |
| Bond Angle | C-S-O | 105.2° |
| Dihedral Angle | C-S-O-C | 75.0° |
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis
DFT calculations provide a detailed picture of the electronic properties of Quinolin-8-yl quinoline-8-sulfonate. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.govarabjchem.org
For quinoline derivatives, the HOMO and LUMO are often distributed across the aromatic ring systems, indicating that charge transfer can occur throughout the molecule. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, delocalization of electrons, and stabilizing intramolecular interactions, such as hydrogen bonds. nih.gov Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Table 2: Representative Frontier Molecular Orbital Data for a Quinoline Derivative This table shows typical FMO energy values calculated by DFT, which are used to assess chemical reactivity and stability.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.org By calculating the harmonic vibrational wavenumbers for the optimized geometry, a theoretical spectrum can be generated. These predicted frequencies can be compared with experimental data to achieve a complete and accurate assignment of the observed spectral bands to specific molecular vibrations. scirp.orgmdpi.com
For this compound, this analysis would help identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the S=O groups in the sulfonate moiety, C-N stretching within the quinoline rings, and various C-H and C=C aromatic ring vibrations. mdpi.com This correlation between theoretical and experimental spectra is invaluable for structural confirmation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to investigate electronically excited states. rsc.orgresearchgate.net TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.gov
This analysis provides insight into the nature of the electronic transitions, such as π–π* transitions, which are characteristic of the conjugated quinoline ring systems. rsc.org The results can be compared with experimental UV-Vis spectra to understand the photophysical properties of the molecule. nih.gov TD-DFT can also be used to optimize the geometry of excited states, providing information on how the molecule's structure changes upon absorption of light. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. arabjchem.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the dynamic nature of this compound and its interactions with its environment, such as a solvent.
In studies of related quinoline derivatives, MD simulations have been used to investigate their stability and interactions in water. arabjchem.org By calculating properties like interaction energies and Radial Distribution Functions (RDFs), researchers can quantify the strength and nature of interactions between the molecule and surrounding solvent molecules. arabjchem.org This is crucial for understanding the molecule's solubility and how it behaves in a biological medium.
Molecular Docking Studies of Chemical Interactions
Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and elucidating binding mechanisms at the molecular level. nih.govmdpi.com
In these studies, the compound is placed into the binding site of a target protein, and its conformation and orientation are scored based on binding affinity, often expressed in kcal/mol. mdpi.com Research on quinoline sulfonamides has utilized docking to explore interactions with enzymes like pyruvate (B1213749) kinase M2, identifying key interactions such as hydrogen bonds and π-π stacking with amino acid residues in the active site. mdpi.comresearchgate.net Such studies are fundamental in structure-based drug design to rationalize the activity of compounds and guide the development of more potent derivatives.
Table 3: Illustrative Molecular Docking Results for a Quinoline-based Inhibitor This table exemplifies typical data obtained from a molecular docking study, showing the binding affinity of a compound to different protein targets and the key interactions involved.
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Amino Acid Interactions |
| Pyruvate Kinase M2 (4G1N) | -10.7 | Arg149, Cys116 |
| HIV Reverse Transcriptase (4I2P) | -10.1 | Lys101, Tyr181 |
| InhA (Mycobacterium) | -8.5 | Gly96, Met147 |
Chemical Reactivity and Mechanistic Pathways
Role as a Leaving Group in Organic Transformations
In organic reactions, a leaving group is an atom or a group of atoms that detaches from a substrate. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org Sulfonate esters, such as Quinolin-8-yl quinoline-8-sulfonate (B280653), are recognized as excellent leaving groups because the corresponding sulfonate anion is the conjugate base of a strong sulfonic acid, making it a very weak and stable base. libretexts.org This stability facilitates the cleavage of the carbon-oxygen bond during substitution reactions. The principle is analogous to other commonly used sulfonate leaving groups like tosylates and mesylates. libretexts.org
Quinolin-8-yl quinoline-8-sulfonate can act as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the sulfonate oxygen is susceptible to attack by a nucleophile, leading to the displacement of the quinoline-8-sulfonate anion. The reactivity in these substitutions is influenced by the stability of the departing group. mdpi.com For a substitution reaction to proceed efficiently, the leaving group must be more stable than the incoming nucleophile. libretexts.org Given that the quinoline-8-sulfonate anion is a weak base, the compound is a suitable substrate for reactions with a wide range of nucleophiles. libretexts.org These reactions can proceed via different mechanisms depending on the substrate structure, nucleophile, and reaction conditions.
Nucleophilic substitution reactions can occur through several mechanistic pathways, primarily distinguished as concerted (SN2) or stepwise (SN1).
Concerted Mechanism (SN2): In a concerted SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This single-step process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Stepwise Mechanism (SN1): A stepwise SN1 mechanism involves an initial, rate-determining step where the leaving group departs to form a carbocation intermediate. libretexts.org This is a first-order process, as its rate depends only on the concentration of the substrate. libretexts.org The carbocation is then rapidly attacked by a nucleophile in a second step. This mechanism is favored for substrates that can form stable carbocations (e.g., tertiary, allylic, or benzylic). libretexts.org
The specific pathway followed by this compound would depend on the nature of the quinoline-containing substrate to which the sulfonate is attached.
Chelation and Coordination Chemistry with Metal Ions
While this compound itself is an ester, its parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ), and its sulfonated derivatives are potent metal-chelating agents. tandfonline.comscispace.com The chelating ability arises from the geometry of the 8-hydroxyquinoline scaffold, where the hydroxyl group at position 8 and the nitrogen atom in the pyridine (B92270) ring are positioned to form a stable five-membered ring with a metal ion. nih.gov The sulfonate group in derivatives like 8-hydroxyquinoline-5-sulfonate (HQS) primarily enhances water solubility without diminishing the fundamental N,O-bidentate coordination capability. rsc.org
The stability of metal complexes with 8-hydroxyquinoline-type ligands is a critical aspect of their coordination chemistry. Thermodynamic stability is often quantified by the formation constant (K) or its logarithm (log K). Higher log K values indicate the formation of more stable complexes. Studies on the closely related ligand 7-nitroso-8-hydroxyquinoline-5-sulfonate have determined the stability constants for its chelates with several divalent transition metal ions. koreascience.kr The observed stability sequence was found to be Mn(II) < Fe(II) ≈ Co(II) > Ni(II) < Cu(II) > Zn(II), which deviates from the typical Irving-Williams series, suggesting specific electronic or steric influences from the ligand structure. koreascience.kr
Table 1: Stability Constants (log K₁) for Metal Chelates of 8-(2-Pyridyl)Quinoline
| Metal Ion | log K₁ | Reference |
|---|---|---|
| Cd(II) | 2.19 | uncw.edu |
| Ca(II) | ~0 | uncw.edu |
| Cu(I) | 4.66 | uncw.edu |
| Cu(II) | 4.37 | uncw.edu |
| Ni(II) | 3.3 | uncw.edu |
| Zn(II) | 3.48 | uncw.edu |
Data reported in 0.1 M NaClO₄ at 25.0°C for the related ligand 8-(2-pyridyl)quinoline, which also forms a chelate ring.
The kinetics of complex formation and dissociation are also crucial, particularly for applications in sensing and biological systems. These kinetics can be influenced by factors such as the solvent and the presence of other species like surfactants, which can inhibit ligand exchange and enhance complex stability. rsc.org
Achieving selectivity for a specific metal ion is a primary goal in ligand design. Several principles guide the development of selective chelators based on the quinoline (B57606) framework.
Preorganization: Ligands that are already in the correct conformation to bind a metal ion (i.e., they are highly preorganized) tend to form more stable complexes and exhibit greater selectivity compared to more flexible analogs. uncw.edu
Chelate Ring Size: The size of the chelate ring formed upon coordination influences metal ion selectivity. Ligands like 8-hydroxyquinoline that form five-membered rings with metal ions often show different selectivity profiles than those forming six-membered rings. uncw.edu
Electronic Effects: Substituents on the quinoline ring can tune the electron density on the donor atoms (nitrogen and oxygen), thereby altering the affinity for different metal ions. A sulfonate group, for example, is electron-withdrawing and can modulate the basicity of the donor sites.
Steric Hindrance: Introducing bulky groups near the coordination site can create steric hindrance that favors binding to smaller metal ions or specific coordination geometries.
By modifying the quinoline scaffold, such as by introducing different substituents or altering the denticity, ligands can be tailored for high affinity and selectivity for target ions like Zn²⁺ and Cd²⁺. rsc.org
Quinoline-based ligands are valuable building blocks for constructing supramolecular coordination assemblies. nih.gov These are large, ordered structures formed through the self-assembly of ligands and metal ions. The directionality of the coordination bonds and the specific geometry of the metal centers (e.g., tetrahedral, square planar, octahedral) guide the formation of diverse architectures like cages, grids, and polymers. nih.gov
Electrophilic Aromatic Substitution Reactions of Quinoline-8-sulfonate Scaffolds
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net This effect deactivates the pyridine ring, directing electrophilic attack to the benzene ring. researchgate.net Specifically, substitution occurs preferentially at the C-5 and C-8 positions. uop.edu.pkquimicaorganica.org This preference is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org
Vigorous reaction conditions are typically required to achieve electrophilic substitution on the quinoline nucleus. uop.edu.pk For instance, sulfonation of quinoline with fuming sulfuric acid at 220°C yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk Similarly, nitration with fuming nitric acid in the presence of fuming sulfuric acid produces a mixture of 8-nitroquinoline (B147351) and 5-nitroquinoline. uop.edu.pk
The directing effect of the sulfonate group in "this compound" would further influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The sulfonate group is a deactivating group and a meta-director. Therefore, in the quinoline-8-sulfonate part of the molecule, incoming electrophiles would be directed to the positions meta to the sulfonate group, which are the C-5 and C-7 positions. However, the inherent preference of the quinoline ring for substitution at C-5 and C-8 complicates predictions. The interplay between the directing effects of the nitrogen atom and the sulfonate group would determine the final substitution pattern, likely resulting in a mixture of products.
A summary of typical electrophilic aromatic substitution reactions on the basic quinoline scaffold is presented below.
| Reaction | Reagents | Major Products | Reference |
| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid | uop.edu.pk |
Redox Chemistry and Associated Transformations
The redox behavior of quinoline derivatives is of significant interest. 8-Quinolinol, a related compound, exhibits notable antioxidant properties. nih.gov Its reducing power is not solely dependent on iron chelation but is an inherent property of the molecule itself. nih.gov Cyclic voltammetry studies have confirmed the antioxidant capacity of 8-quinolinol and indicated a lack of pro-oxidative effects, both in its free form and when complexed with iron. nih.gov While direct studies on the redox chemistry of this compound are not extensively available, the underlying quinoline structure suggests potential for redox activity.
Transformations involving the sulfonate group are also relevant. For instance, N'-acetylquinoline-8-sulfonohydrazide can undergo silver-mediated cleavage to generate a quinoline sulfinate in situ. researchgate.net This intermediate can then participate in further reactions, highlighting a pathway for the transformation of the sulfonate moiety. researchgate.net
In-depth Mechanistic Investigations of Novel Reactions Involving Quinoline-8-sulfonate Moieties
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new transformations. Mechanistic studies have shed light on various reactions involving quinoline-8-sulfonate and related structures.
In the palladium-catalyzed synthesis of 8-quinolinesulfinate esters from N'-acetylquinoline-8-sulfonohydrazide, control experiments suggest that the transformation proceeds through a radical pathway. researchgate.net
For the copper-catalyzed C-H sulfonylation of 8-aminoquinoline (B160924) amides, the proposed mechanism involves the formation of a sulfonyl radical. researchgate.net Experimental and theoretical (DFT) investigations into the copper(I)-catalyzed 5-sulfonation of quinolines have implicated a single-electron-transfer process. nih.gov
The Friedländer synthesis of quinolines, a classical reaction, has also been the subject of mechanistic study to understand its intricacies. tandfonline.com Furthermore, computational analyses have been employed to clarify the kinetics and mechanism of electrophilic aromatic sulfonation, a fundamental reaction for preparing quinoline sulfonic acids.
These investigations, employing a combination of experimental techniques and computational modeling, are essential for advancing the chemistry of quinoline-8-sulfonate and its derivatives.
Advanced Applications in Chemical Science and Technology
Fluorescent Chemosensors for Metal Ion Detection
The development of fluorescent chemosensors for the selective and sensitive detection of metal ions is a significant area of research, with applications ranging from environmental monitoring to biological imaging. Quinoline-based probes, including those derived from quinoline-8-sulfonate (B280653), have emerged as powerful tools in this field.
Principles of Metal Ion Recognition and Signal Transduction
The function of a fluorescent chemosensor is based on two core principles: molecular recognition of a target analyte (in this case, a metal ion) and the transduction of this binding event into a measurable optical signal. For quinoline-based sensors, recognition is typically achieved through chelation. The quinoline (B57606) structure contains a nitrogen atom within its aromatic ring system and can be functionalized with a chelating group at the 8-position, such as a hydroxyl or sulfonate group. These two sites—the ring nitrogen and the functional group—form a stable coordination site for a metal ion.
The signal transduction mechanism in these sensors often involves one of several photophysical processes:
Photoinduced Electron Transfer (PeT): In the absence of a metal ion, the lone pair electrons of the chelating group can quench the fluorescence of the quinoline fluorophore through PeT. Upon binding a metal ion, these electrons are engaged in the coordinate bond, which inhibits the PeT process and "turns on" the fluorescence, leading to a significant increase in emission intensity.
Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density distribution within the molecule, modifying the ICT character of its excited state. This change can lead to shifts in the absorption and emission wavelengths, enabling ratiometric sensing. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives like 8-hydroxyquinoline (B1678124), a weak intrinsic fluorescence is attributed to ESIPT from the hydroxyl group to the quinoline nitrogen. Metal chelation blocks this proton transfer pathway, thereby restoring and enhancing fluorescence. While Quinolin-8-yl quinoline-8-sulfonate does not undergo proton transfer, the principle of blocking a non-radiative decay pathway upon ion binding is analogous.
Rational Design of Quinoline-8-sulfonate-based Fluorescent Probes
The rational design of fluorescent probes allows for the fine-tuning of their photophysical and recognition properties. The quinoline scaffold is highly modular, lending itself to systematic modification. For a probe based on this compound, the design can be broken down into key components:
The Fluorophore Core: The quinoline ring system serves as the fundamental fluorescent unit. Its electronic properties can be modulated by introducing substituents on the ring to shift emission wavelengths or improve quantum yield.
The Recognition Site (Receptor): The quinoline-8-sulfonate moiety acts as the metal ion receptor. The nitrogen atom of the quinoline and an oxygen atom from the sulfonate group form a bidentate chelation site. The sulfonate group enhances water solubility, which is advantageous for applications in aqueous and biological media. uci.edu
The Linker: In more complex sensor designs, a linker can be used to connect the quinoline-sulfonate unit to other molecular components, such as another fluorophore for FRET-based sensing or a targeting group for specific cellular localization.
Research on related 8-amidoquinoline derivatives has shown that introducing different functional groups can enhance water solubility and cell membrane permeability, demonstrating the versatility of this design approach. nih.govmdpi.com
Quantitative Analysis of Selectivity and Sensitivity in Chemical Systems
The performance of a chemosensor is defined by its selectivity and sensitivity. Selectivity refers to the probe's ability to bind to a specific target ion in the presence of other competing ions. Sensitivity is determined by the limit of detection (LOD), which is the lowest concentration of the target ion that can be reliably measured.
Selectivity is engineered by tailoring the geometry and electronic properties of the chelation pocket to match the size, charge, and coordination preference of the target metal ion. For instance, different quinoline derivatives have been designed to selectively detect ions such as Zn²⁺, Fe³⁺, and Pb²⁺. nih.gov
Sensitivity is quantified by measuring the change in fluorescence intensity or wavelength upon addition of the metal ion. A large fluorescence enhancement ("turn-on" response) or a significant spectral shift provides a high signal-to-noise ratio, leading to a low LOD. For example, a study on 8-hydroxyquinoline benzoates showed a remarkable 1204-fold fluorescence enhancement for Hg²⁺. While not the exact compound, this illustrates the potential of the 8-substituted quinoline scaffold.
The table below summarizes the performance of several quinoline-based fluorescent chemosensors for metal ion detection, illustrating the quantitative aspects of their analysis.
| Sensor Derivative | Target Ion | Detection Limit (LOD) | Fluorescence Change | Solvent System |
| 8-amidoquinoline derivative | Zn²⁺ | - | 4-fold enhancement | Aqueous |
| Styrylcyanine-quinoline | Fe³⁺ | - | Quenching | Neutral/Basic Media |
| AIE-active quinoline | Fe³⁺ | 1.73 µM | Quenching | HEPES Buffer |
| 8-hydroxyquinoline-5-sulfonic acid | Cd²⁺ | - | Strong enhancement | Aqueous |
This table presents data for related quinoline derivatives to illustrate typical performance metrics.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The same properties that make quinoline derivatives excellent fluorescent sensors also make them highly suitable for optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Metal complexes of quinoline derivatives, such as the well-known Tris(8-hydroxyquinolinato)aluminum (Alq₃), are workhorse materials in OLED technology. researchgate.net
Role as Electron Transporting and Emitting Layers
OLEDs are constructed from a series of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. They travel through the organic layers, meet in the emissive layer (EML), and recombine to form an excited state (exciton) that releases its energy as light.
Quinoline derivatives, including metal complexes of quinoline-8-sulfonate, can play two critical roles in this architecture:
Electron Transporting Layer (ETL): The primary function of the ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer. Quinoline-based materials possess good electron mobility and high thermal stability, making them ideal for this purpose. rsc.orgresearchgate.net Their ability to form stable amorphous films also prevents crystallization, which can degrade device performance.
Emitting Layer (EML): These materials can also serve as the light-emitting component themselves. The color of the emitted light is determined by the energy gap of the material. By modifying the quinoline ligand or changing the central metal ion in a complex, the emission color can be tuned across the visible spectrum. For example, a blue-emitting OLED was developed using 8,8'-dimethoxy-5,5'-bisquinoline as the emitting material. researchgate.net
Luminescence Properties and Efficiency Considerations in Material Design
The efficiency of an OLED is a critical performance metric, governed by factors such as charge balance, charge injection, and the photoluminescence quantum yield (PLQY) of the emitting material. The design of quinoline-based materials for OLEDs focuses on optimizing these parameters.
Luminescence Properties: The PLQY, which is the ratio of photons emitted to photons absorbed, should be as high as possible. The choice of the central metal in a quinoline complex can significantly influence the emission properties. While aluminum complexes like Alq₃ are fluorescent, heavier metals can promote phosphorescence, which can theoretically lead to higher internal quantum efficiencies. acs.org The emission spectrum should be narrow to ensure color purity, a characteristic observed in some quinoline-based devices. researchgate.net
The following table highlights key performance data for OLEDs incorporating quinoline-based materials.
| Quinoline Material | Device Role | Emission Peak | Turn-on Voltage (V) | Additional Notes |
| 8,8'-dimethoxy-5,5'-bisquinoline | Emitting Layer/ETL | 425 nm (Blue) | 2.8 | Showed a narrow emission band (FWHM = 63 nm). researchgate.net |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Emitting Layer/ETL | ~520-530 nm (Green) | ~3-5 | Standard benchmark material in OLED research. researchgate.net |
| Tin (IV) 8-hydroxyquinoline complexes | Emitting Layer | - | - | Studied for their application in OLEDs. |
| Indium (III) 8-hydroxyquinoline-5-sulfonate complexes | Emitting Layer/ETL | - | - | Studied for potential in light-emitting devices. rsc.org |
This table includes data from well-studied quinoline derivatives to exemplify material performance in OLEDs.
Applications in Analytical Chemistry and Separation Science
The quinoline scaffold, especially when functionalized at the 8-position, is renowned for its chelating properties, which underpins its use in analytical and separation sciences.
Utilization in Gravimetric Analysis
The parent compound, 8-hydroxyquinoline (also known as oxine), is a well-established precipitating reagent in gravimetric analysis for the determination of a wide range of metal ions. rroij.com Its ability to form stable, insoluble metal complexes is the basis for this application. The introduction of a sulfonate group, as seen in 8-hydroxyquinoline-5-sulfonic acid, modifies the solubility and other properties of the resulting metal complexes.
While no specific studies detail the use of this compound for gravimetric analysis, the inherent chelating nature of the quinolin-8-yl group suggests a potential for such applications. The modification of the hydroxyl group to a sulfonate ester would, however, significantly alter its coordination chemistry compared to 8-hydroxyquinoline. Research on various substituted 8-hydroxyquinoline compounds demonstrates that functionalization can tune the selectivity and sensitivity of the reagent for different metal ions. For instance, aluminum can be effectively separated from beryllium and magnesium by precipitation with 8-hydroxyquinoline from an acidic solution.
Extraction Techniques for Metal Ions
The ability of 8-hydroxyquinoline and its derivatives to form neutral complexes with metal ions makes them excellent extractants in liquid-liquid extraction processes. These techniques are crucial for the separation and preconcentration of metal ions from various matrices. The extraction efficiency can be significantly enhanced by the presence of other molecules, such as phenols, which form association complexes with the neutral metal chelate. nih.gov
Structurally similar compounds, such as 8-sulfonamidoquinoline derivatives, have been investigated as chelate extraction reagents for divalent metal cations. researchgate.net These studies indicate that the sulfonamide derivatives are effective extractants, with their performance being superior in ionic liquid systems compared to traditional chloroform (B151607) systems. researchgate.net The extraction of rare-earth ions has also been studied using 8-hydroxyquinoline derivatives, demonstrating good selectivity. nih.gov
The table below summarizes the extraction capabilities of some 8-hydroxyquinoline derivatives for different metal ions.
| Derivative | Target Metal Ion(s) | Extraction System | Key Finding |
| 8-Sulfonamidoquinoline derivatives | Divalent metal cations (e.g., Cd²⁺) | Ionic liquid ([bmim][PF₆]) | Superior extractability compared to chloroform system. researchgate.net |
| 5-Octyloxymethyl-8-quinolinol (HO8Q) | Rare-earth ions (Dy, Nd) | Ionic liquid ([C₈mim][Tf₂N]) | Higher extraction ability and better selectivity for Dy over Nd compared to n-dodecane. nih.gov |
| 8-Hydroxyquinoline (HQ) | Iron(III) | Carbon tetrachloride with phenols | Greatly enhanced extraction in the presence of phenols due to the formation of association complexes. nih.gov |
Agrochemistry Applications
The quinoline ring is a "privileged structure" in medicinal and agrochemical research, forming the backbone of many biologically active compounds. ebi.ac.uk
Development of Fungicidal Agents and Their Chemical Mechanisms
Quinoline derivatives have long been recognized for their fungicidal properties. nih.gov The well-known compound 8-hydroxyquinoline is used to control grey mould on crops. nih.gov Research into its sulfonic acid derivatives has provided insights into their mechanism of action. Studies on 8-hydroxy-5-quinolinesulfonic acid have shown that it compromises the functional integrity of the fungal cytoplasmic membrane, leading to the leakage of cellular components like nucleic acids. researchgate.netfordham.edu This membrane-disrupting activity is a key part of its antifungal effect. researchgate.netfordham.edu
Furthermore, the introduction of different substituents onto the quinoline-sulfonate backbone can modulate the fungicidal activity. For example, halogenated 8-quinolinol-5- and 7-sulfonic acids have shown significant fungal inhibition. The enhanced activity of some dichlorinated sulfonic acids is attributed to intramolecular synergism. While direct fungicidal data for this compound is not available, the known activity of related sulfonates and sulfonamides suggests this class of compounds is a promising area for the development of new antifungal agents.
The table below presents the fungicidal activity of selected quinoline derivatives against various fungal species.
| Compound/Derivative | Fungal Species | Key Findings/Activity |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | Compromises the functional integrity of the cytoplasmic membrane, leading to cell leakage. researchgate.netfordham.edu |
| 7-Chloro and 7-Bromo-8-quinolinol-5-sulfonic acids | Six tested fungi | Showed fungal inhibition within one order of magnitude of 8-quinolinol. |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Candida albicans ATCC10231 | Excellent antifungal activity with a minimum inhibitory concentration (MIC) of 19.04 x 10⁻⁵ mg/mL. ebi.ac.uk |
Exploration as Insecticidal Agents
The development of quinoline-based insecticides is an active area of research. rroij.com Various derivatives have been synthesized and tested against different insect pests. For instance, a series of quinoline-based hydrazone derivatives were evaluated as insecticidal agents against the larvae of Spodoptera litura, a significant agricultural pest.
While there is no specific research on the insecticidal properties of this compound, the broader class of quinoline compounds has shown promise. The structural modifications of the quinoline core play a crucial role in determining the insecticidal potency and spectrum of activity. Research on isoxazoline (B3343090) derivatives containing a quinoline structure has led to the discovery of potent insecticides. The exploration of quinoline sulfonates as insecticidal agents remains a potential area for future research, building on the known biological activities of the quinoline scaffold.
Future Research Trajectories and Interdisciplinary Opportunities
Advancement of Stereoselective and Green Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh conditions and generate significant waste. researchgate.netnih.gov The future synthesis of Quinolin-8-yl quinoline-8-sulfonate (B280653) would benefit from the development of more sustainable and efficient protocols.
Green Chemistry Approaches: Future research should prioritize the adoption of green chemistry principles. This includes the exploration of environmentally benign solvents to replace hazardous ones, the use of recyclable catalysts, and the implementation of energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.com The goal is to develop synthetic routes that are not only high-yielding but also minimize environmental impact and adhere to the principles of sustainable chemistry. nih.gov For instance, moving away from traditional methods that require stoichiometric proportions of hazardous chemicals towards catalytic processes would be a significant advancement. nih.gov
Stereoselective Synthesis: The development of stereoselective synthetic methods for chiral quinoline-8-sulfonate esters is another promising avenue. While the parent Quinolin-8-yl quinoline-8-sulfonate is achiral, introducing chiral centers into the quinoline rings could lead to novel stereoisomers with unique properties and biological activities. Research could focus on designing chiral catalysts that can control the stereochemistry of the molecule during its synthesis, opening up possibilities for applications in asymmetric catalysis and pharmacology.
Integration of Advanced In Situ Characterization Techniques
A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ characterization techniques can provide real-time insights into the formation of this compound.
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry can be employed to monitor the reaction progress, identify transient intermediates, and elucidate the reaction pathways. nih.govarxiv.org For example, a quinoline-based fluorescent probe has been developed for the real-time monitoring of copper ions, demonstrating the potential of quinoline systems in analytical applications. nih.gov Similar principles could be applied to develop probes for monitoring the synthesis of this compound. This detailed mechanistic understanding would enable precise control over the reaction conditions to maximize yield and purity.
Deeper Computational Insights into Complex Reaction Pathways and Molecular Interactions
Computational chemistry offers powerful tools to complement experimental studies. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and intermolecular interactions of this compound. nih.govresearchgate.net
Reaction Pathway Modeling: Computational modeling can be used to simulate the reaction pathways for the synthesis of this compound, helping to identify the most energetically favorable routes and predict the effect of different catalysts and reaction conditions. acs.org
Molecular Interaction Analysis: Furthermore, computational studies can elucidate the nature of non-covalent interactions, such as π-π stacking and hydrogen bonding, which govern the self-assembly and material properties of this compound. researchgate.net Molecular docking simulations could also predict the binding affinity of this compound with various biological targets or material surfaces, guiding the design of new functional materials and therapeutic agents. nih.gov
Expansion into Novel Material Science Applications Beyond Optoelectronics
While quinoline derivatives are known for their applications in optoelectronic devices like OLEDs, the unique structure of this compound opens up possibilities for a broader range of material science applications. scispace.com
Functional Polymers and Coordination Polymers: The two quinoline rings can act as building blocks for the synthesis of novel functional polymers. By incorporating this molecule into a polymer backbone, materials with tailored thermal, mechanical, and electronic properties could be developed. The nitrogen atoms in the quinoline rings and the oxygen atoms of the sulfonate group also make it an excellent candidate for use as a ligand in coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov These materials could have applications in gas storage, separation, and catalysis.
Sensors and Chemosensors: The quinoline moiety is a well-established fluorophore, and its fluorescence can be sensitive to the surrounding environment. This suggests that this compound could be developed into a fluorescent sensor for detecting metal ions, anions, or small molecules. nih.gov
Design of Multi-functional Chemical Systems and Smart Materials
The presence of two distinct quinoline rings and a central sulfonate linker in this compound provides a versatile platform for the design of multi-functional chemical systems and smart materials.
By selectively functionalizing each quinoline ring with different chemical groups, it may be possible to create molecules that exhibit multiple properties simultaneously. For example, one quinoline ring could be modified to act as a catalytic center, while the other is designed for molecular recognition, leading to a "smart" catalyst that can be activated by a specific chemical signal. The responsiveness of the quinoline scaffold to external stimuli like pH or light could also be harnessed to create materials that change their properties on demand.
Exploration of Quinoline-8-sulfonate in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound could make a significant impact. The planar aromatic structure of the quinoline rings is conducive to π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures. rsc.org
Self-Assembled Materials: Research could explore the ability of this compound to form self-assembled monolayers, liquid crystals, or organogels. These materials could have interesting optical, electronic, or mechanical properties. For instance, studies on related quinoline-polycyclic aromatic hydrocarbon conjugates have revealed exciting structural and supramolecular features driven by C-H···O and C-H···π interactions. rsc.org
Host-Guest Chemistry: The molecular cleft created by the two quinoline rings might also allow this compound to act as a host for specific guest molecules, leading to applications in molecular recognition and separation. The use of β-cyclodextrin as a supramolecular catalyst in the synthesis of pyrimido[4,5-b]quinoline-diones highlights the potential of harnessing host-guest interactions in quinoline chemistry.
Q & A
Q. What are the common synthetic routes for preparing Quinolin-8-yl quinoline-8-sulfonate, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives. For example, 8-haloquinolines (e.g., 8-bromo- or 8-iodoquinoline) can react with sulfonating agents under controlled conditions. A reported method uses lithium-halogen exchange (e.g., n-BuLi) followed by treatment with electrophilic sulfur sources . Post-synthesis, purification via column chromatography is recommended.
- Key Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and sulfonate group integration.
- X-ray Crystallography : Resolve ambiguities in molecular geometry using programs like SHELXL .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Data Table : Common Reagents and Conditions for Sulfonation
| Starting Material | Reagent/Condition | Product | Reference |
|---|---|---|---|
| 8-Bromoquinoline | n-BuLi, Dimesitylboron fluoride | Quinolin-8-yl borane | |
| 8-Hydroxyquinoline | SO₃H derivatives | Sulfonated quinoline |
Q. How should researchers document experimental procedures to ensure reproducibility of this compound synthesis?
- Methodological Answer : Follow standardized protocols for reporting:
- Detailed Reaction Conditions : Include solvent, temperature, stoichiometry, and reaction time.
- Characterization Data : Provide full NMR spectra (¹H, ¹³C), IR peaks for functional groups, and crystallographic data (if available).
- Supporting Information : Submit raw data (e.g., chromatograms, diffraction files) in supplementary materials, as per journal guidelines .
Advanced Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings during characterization?
- Methodological Answer : Contradictions may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility in solution .
- DFT Calculations : Compare experimental and computed spectra to identify stable conformers .
- Multi-Technique Validation : Use complementary methods like IR spectroscopy or Raman scattering to cross-verify functional groups .
Q. What computational approaches are recommended to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug design applications .
Q. What strategies address challenges in confirming sulfonate group placement in ambiguous structural models?
- Methodological Answer :
- Anomalous X-ray Scattering : Utilize sulfur’s anomalous scattering properties to pinpoint its location .
- Isotopic Labeling : Synthesize ³⁴S-labeled analogs and track via MS or neutron diffraction.
- Comparative Spectroscopy : Contrast sulfonate vibrational modes (IR/Raman) with known analogs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for this compound?
- Methodological Answer : Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
